molecular formula C24H21O5P B3112309 Ethyl 2-[bis(2-naphthalenyloxy)phosphinyl]acetate CAS No. 188945-33-7

Ethyl 2-[bis(2-naphthalenyloxy)phosphinyl]acetate

Cat. No. B3112309
CAS RN: 188945-33-7
M. Wt: 420.4 g/mol
InChI Key: WZDRXRQRWUGARV-UHFFFAOYSA-N
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Description

Ethyl 2-[bis(2-naphthalenyloxy)phosphinyl]acetate is a chemical compound. It contains an ethyl acetate group attached to a phosphorus atom, which is in turn attached to two naphthalene groups through oxygen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be expected to feature a central phosphorus atom, with two naphthalene rings attached via oxygen atoms, and an ethyl acetate group also attached to the phosphorus .


Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the naphthalene rings in this compound might confer aromaticity, while the phosphorus atom might confer reactivity with certain other chemicals .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis techniques for complex organic compounds have been developed, demonstrating the preparation of various naphthalene derivatives with potential applications in medicinal chemistry and materials science. For instance, the synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate and its antitumor activity highlights the methodological advancements in synthesizing naphthalene derivatives with potential therapeutic applications (Ju Liu et al., 2018).
  • Structural analyses, such as crystal structure determinations, offer insights into the molecular configurations that underlie the chemical reactivity and potential applications of these compounds. This foundational knowledge is crucial for the development of new materials and drugs.

Catalytic Activity

  • Palladium complexes involving naphthalene derivatives have been utilized as catalysts in chemical reactions, indicating the role of such compounds in facilitating organic transformations. This includes methoxycarbonylation reactions and the synthesis of complex molecules, suggesting applications in industrial chemistry and pharmaceutical manufacturing (A. J. Rucklidge et al., 2006).

Biological Evaluation

  • Certain naphthalene derivatives have been evaluated for their biological activities, including antimicrobial and antitumor effects. This research path underscores the potential pharmaceutical applications of these compounds in developing new therapeutic agents (M. El-Gaby, 2003).

Electrochemical Applications

  • Naphthalene derivatives have been explored as materials for electrochromic devices and lithium-ion batteries, highlighting their potential in energy storage and smart materials. These applications demonstrate the versatility of naphthalene derivatives in both the energy sector and materials science (Caixia Xu et al., 2013).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s used as a catalyst, its mechanism of action would involve facilitating a specific chemical reaction .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has interesting catalytic properties, future research might focus on exploring these in more detail .

properties

IUPAC Name

ethyl 2-dinaphthalen-2-yloxyphosphorylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21O5P/c1-2-27-24(25)17-30(26,28-22-13-11-18-7-3-5-9-20(18)15-22)29-23-14-12-19-8-4-6-10-21(19)16-23/h3-16H,2,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDRXRQRWUGARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CP(=O)(OC1=CC2=CC=CC=C2C=C1)OC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[bis(2-naphthalenyloxy)phosphinyl]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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